3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)14-16-15(18-17-14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOLWXPQHWLZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-methylbenzohydrazide with benzoic acid in the presence of phosphorus oxychloride can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at position 5 under acidic or basic conditions. For example:
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Reaction with amines : The oxadiazole ring can react with primary amines to form substituted amidine derivatives. This occurs via ring-opening followed by cyclization .
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Halogenation : Chlorination or bromination at position 5 has been reported for structurally similar oxadiazoles using POCl₃ or PBr₃ under reflux .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Amine substitution | Ethylenediamine, HCl, 80°C | Bicyclic amidine derivatives | |
| Halogenation | POCl₃, DMF, 110°C, 6 hr | 5-Chloro-1,2,4-oxadiazole analog |
Electrophilic Aromatic Substitution
The phenyl and 3-methylphenyl groups participate in electrophilic substitution:
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Nitration : Directed by the methyl group’s activating effect, nitration occurs at the para position of the 3-methylphenyl ring using HNO₃/H₂SO₄ .
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Sulfonation : Sulfur trioxide in chlorosulfonic acid introduces sulfonic acid groups on the phenyl ring .
Table 2: Electrophilic Substitution Reactions
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a thiadiazoline derivative, retaining aromatic substituents .
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Oxidation : The methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄ under acidic conditions .
Table 3: Redox Reactions
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, ethanol | 1,2,4-Thiadiazoline derivative | |
| Oxidation | KMnO₄, H₂SO₄, 70°C | 3-Carboxyphenyl-substituted oxadiazole |
Metal Coordination and Complexation
The oxadiazole nitrogen atoms act as ligands for transition metals:
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Gold(I) complexes : Reaction with AuCl(SMe₂) forms stable complexes via N-coordination, enhancing anticancer activity .
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Palladium coupling : Suzuki-Miyaura cross-coupling modifies the phenyl group using Pd(PPh₃)₄ and aryl boronic acids .
Table 4: Coordination and Coupling Reactions
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role in drug discovery and development. The oxadiazole ring structure is a valuable scaffold in medicinal chemistry, contributing to the synthesis of bioactive compounds.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound E : Demonstrated an EC50 value of 0.23 µM against MCF-7 breast cancer cells and 0.11 µM against ACHN renal cancer cells .
- Mechanism of Action : Studies indicate that these compounds can induce apoptosis through the activation of caspase pathways and modulation of p53 protein levels .
Antiparasitic Activity
The compound has also been investigated for its efficacy against parasitic diseases. Notable findings include:
- Activity Against Trypanosomatids : Certain derivatives showed EC50 values as low as 2.9 µM against Trypanosoma cruzi amastigotes and 5.7 µM against Leishmania donovani .
Biological Research Applications
In biological contexts, 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been explored for their antimicrobial and antifungal properties.
Antimicrobial Properties
A variety of oxadiazole derivatives have been screened for their ability to inhibit the growth of bacteria and fungi:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10.5 |
| Compound B | Candida albicans | 15.0 |
These results suggest that modifications to the oxadiazole core can enhance antimicrobial activity.
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industrial sectors:
Agrochemicals
The compound serves as a precursor in the synthesis of agrochemicals that target specific pests or diseases in crops.
Dyes and Polymers
Due to its stable chemical structure, it is utilized in the development of dyes and polymers with unique optical properties.
Case Study 1: Development of Anticancer Agents
A recent study synthesized a series of oxadiazole derivatives that were evaluated for their anticancer properties. The results indicated that structural modifications significantly influenced their potency against different cancer cell lines, leading to the identification of promising candidates for further development .
Case Study 2: Antiparasitic Drug Discovery
Another investigation focused on the antiparasitic effects of oxadiazole derivatives against Leishmania species. The study highlighted the potential for these compounds to act as dual-action agents targeting both cancer cells and parasites due to their similar mechanisms of proliferation .
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(3-Methylphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole may exhibit unique properties due to the presence of the 3-methylphenyl group. This structural variation can influence its reactivity, biological activity, and potential applications. For example, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets.
Biological Activity
3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₂N₂O
- Molecular Weight : 236.27 g/mol
- CAS Number : 111249-50-4
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in the oxadiazole class often exhibit mechanisms such as:
- Inhibition of cell proliferation : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Induction of apoptosis : Certain studies suggest that oxadiazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.12 - 2.78 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 0.23 | Induction of apoptosis |
| A375 (melanoma) | 1.22 | Inhibition of proliferation |
| PC-3 (prostate cancer) | 0.11 | Apoptotic pathway activation |
These results indicate that the compound exhibits a potent inhibitory effect on cell growth across multiple cancer types .
Study 1: Antiproliferative Effects
In a study evaluating various oxadiazole derivatives, this compound was found to have significant antiproliferative activity against human colon adenocarcinoma and breast cancer cell lines. The compound's IC₅₀ values were comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was observed that treatment with the compound led to an increase in reactive oxygen species (ROS), which subsequently activated caspase pathways involved in programmed cell death .
Potential Therapeutic Applications
Given its promising biological activity, this compound may have several therapeutic applications:
- Cancer Treatment : As a potential candidate for developing new anticancer therapies.
- Combination Therapies : Its ability to enhance the efficacy of existing drugs by overcoming drug resistance mechanisms in tumors.
- Targeted Drug Delivery Systems : Due to its unique chemical structure, it may be incorporated into novel drug delivery systems aimed at improving bioavailability and reducing side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or nitriles under acidic or thermal conditions. For example, condensation of 3-methylbenzoic acid with phenylamidoxime in the presence of POCl₃ or PCl₃ can yield the oxadiazole core. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amidoxime), and controlling temperature (80–120°C). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>70%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methyl group (δ ~2.4 ppm for CH₃).
- IR : Confirm C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 251 (C₁₆H₁₃N₂O⁺) with fragmentation patterns matching oxadiazole cleavage. Cross-validation with computational tools (e.g., Gaussian) enhances accuracy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact. Store in airtight containers away from light/moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Refer to MSDS guidelines for emergency measures (e.g., ethanol rinse for skin contact) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve contradictions in molecular conformation or crystallographic data?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (λ = 0.71073 Å) can resolve bond length/angle discrepancies. Use SHELXL for refinement: assign anisotropic displacement parameters, apply restraints for disordered regions, and validate with R-factor convergence (<5%). For ambiguous electron density (e.g., methyl group orientation), DFT calculations (B3LYP/6-311+G(d,p)) complement crystallographic data .
Q. What experimental approaches elucidate the photophysical properties (e.g., fluorescence, excited-state acidity) of this oxadiazole derivative?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure emission spectra (λₑₓ = 300–350 nm) in solvents of varying polarity (e.g., hexane vs. DMSO) to assess tautomerism or intramolecular charge transfer.
- Dipole Moment Analysis : Compare experimental (via solvatochromic shifts) and theoretical (TD-DFT) dipole moments to confirm excited-state proton transfer (ESPT), as observed in analogous 5-(2-hydroxyphenyl)-1,2,4-oxadiazoles .
Q. How do noncovalent interactions (CH⋯N, CH⋯π) influence the crystal packing and stability of this compound?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. CH⋯N interactions (2.5–3.0 Å) and edge-to-face CH⋯π interactions (3.2–3.5 Å) dominate packing. Thermal stability is confirmed via TGA/DSC (decomposition >250°C). Compare with derivatives (e.g., 3-phenyl-5-(thienyl) analogs) to assess substituent effects on lattice energy .
Q. What kinetic and mechanistic studies are suitable for probing base-catalyzed rearrangements involving this compound?
- Methodological Answer : Conduct pseudo-first-order kinetics under varying amine bases (e.g., triethylamine, piperidine). Monitor reaction progress via UV-Vis or HPLC. Isotopic labeling (e.g., ¹⁵N) and DFT transition-state modeling (Gaussian 09) can differentiate concerted vs. stepwise pathways. For example, tertiary amines may favor second-order dependence due to steric hindrance .
Q. How can computational methods (e.g., 3D-QSAR, molecular docking) predict the bioactivity of this compound derivatives against cancer targets?
- Methodological Answer :
- 3D-QSAR : Align derivatives (e.g., 2-(phenoxymethyl)-5-phenyl analogs) in a pharmacophore model (SYBYL-X) to correlate substituent effects with IC₅₀ values.
- Molecular Docking (AutoDock Vina) : Screen against EGFR or HER2 kinases (PDB: 1M17). Validate with MD simulations (AMBER) and MM-PBSA binding energy calculations. In vitro assays (MTT on MCF-7 cells) confirm predicted cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
